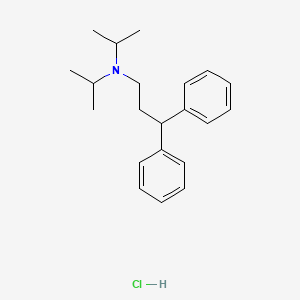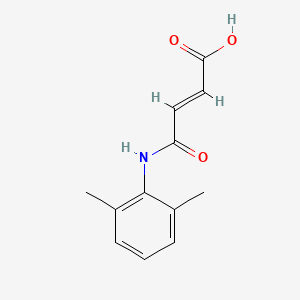
(Z)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid
説明
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is a compound that is structurally related to a class of aroylacrylic acids. These compounds are characterized by an aryl group attached to an acrylic acid moiety, which in this case is further modified by the presence of an amino group with two methyl substituents on the benzene ring. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for various biological activities, including antimicrobial and anticonvulsant properties .
Synthesis Analysis
The synthesis of related compounds typically involves the use of Michael addition reactions, where nucleophiles such as nitrogen, sulfur, or carbon nucleophiles are added to an α,β-unsaturated carbonyl compound. For instance, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been used as a starting material to prepare a series of heterocyclic compounds, including pyridazinones and thiazoles derivatives . Although the exact synthesis of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of aroylacrylic acids typically includes a conjugated system that can participate in various chemical reactions. The presence of the dimethylanilino group suggests potential for increased hydrophobic interactions and possibly an impact on the electronic distribution within the molecule, which could influence its reactivity and biological activity .
Chemical Reactions Analysis
Aroylacrylic acids can react with various nucleophiles under Michael addition conditions. For example, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with aliphatic thiols to form stable fluorescent thiol adducts, which can be used for the spectrophotometric and fluorimetric determination of thiol-containing drugs . This suggests that 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid could potentially undergo similar reactions with nucleophiles, leading to the formation of novel adducts.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid are not directly reported, related compounds have been shown to possess properties that make them suitable for biological activity studies. For example, the novel isomeric forms of 4[(dimethylphenyl)amino]-4-oxobut-2-enoic acid have been evaluated for anticonvulsant activity, and their median lethal doses (LD50) were determined, indicating their relative safety at certain doses . The physical properties such as solubility, melting point, and stability of these compounds are important for their practical application in biological assays and pharmaceutical formulations.
科学的研究の応用
Structural Analysis and Molecular Interaction
The molecular structure of compounds similar to 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid, such as N-Phenylmaleamic acid, showcases planar configurations facilitating intramolecular hydrogen bonding, which impacts their physical properties and interactions. These structural insights are crucial for understanding the compound's reactivity and potential applications in material science and drug design (K. Lo & S. Ng, 2009).
Synthesis and Chemical Reactivity
Research on the synthesis and reactivity of derivatives of 4-oxobut-2-enoic acids, including indolyl substituted variants, reveals their utility as Michael acceptors in conjugate additions. Such chemical properties are instrumental in developing enantiomerically enriched compounds for potential therapeutic applications (D. Berkeš et al., 2007).
Biological Activity and Potential Therapeutics
A range of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters demonstrates potent inhibition of kynurenine-3-hydroxylase, highlighting their potential as neuroprotective agents. These findings underscore the significance of structural modifications in enhancing biological activity and therapeutic efficacy (M. Drysdale et al., 2000).
Heterocyclic Compound Synthesis
The use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a precursor in synthesizing a novel series of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, illustrates the versatility of 4-oxobut-2-enoic acids in organic synthesis. These compounds exhibit promising antibacterial activities, showcasing the potential for developing new antimicrobial agents (M. El-Hashash et al., 2015).
Metal Complex Formation
The study on new complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions reveals their synthesis, thermal, and magnetic properties. Such research provides insights into the material science applications of these compounds, including potential uses in catalysis and magnetic materials (W. Ferenc et al., 2017).
作用機序
Target of Action
It is known that this compound is a derivative of 2,6-dimethylaniline , which is a key starting material for many classes of drugs, including anesthetics like Lidocaine . Therefore, it’s plausible that this compound may interact with similar targets as these drugs, such as voltage-gated sodium channels, which are crucial for signal transduction in neurons.
Mode of Action
Lidocaine acts as a local anesthetic by blocking sodium channels, thereby numbing the sensations of tissues . It’s possible that 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid could have a similar interaction with its targets, leading to changes in signal transduction.
Result of Action
If it acts similarly to Lidocaine, it could potentially numb tissue sensations and block or decrease muscle contractility, resulting in effects like vasodilation, hypotension, and irregular heart rate .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its interaction with its targets .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid involves the condensation of 2,6-dimethylaniline with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2,6-dimethylaniline", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ice" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylaniline (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and a catalytic amount of piperidine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 3: Combine the aqueous layer with sodium hydroxide and stir the mixture at room temperature for 1 hour. Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and wash the organic layer with water. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the residue in hot ethanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 1 hour.", "Step 6: Cool the mixture in an ice bath and acidify with hydrochloric acid to pH 2-3. Collect the precipitate by filtration and wash with water.", "Step 7: Dry the product under vacuum to obtain 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid." ] } | |
CAS番号 |
31460-31-8 |
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
(Z)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6- |
InChIキー |
BDIUUKLMBSBKIT-SREVYHEPSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O |
その他のCAS番号 |
31460-31-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




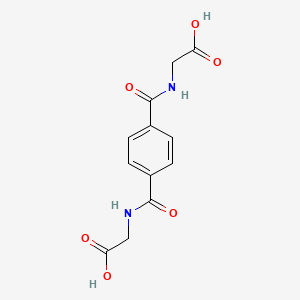
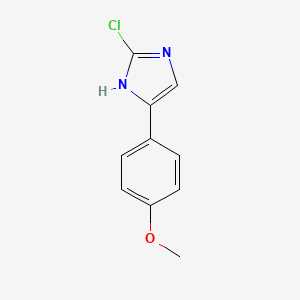

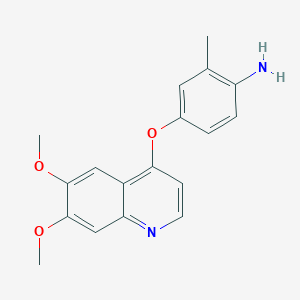
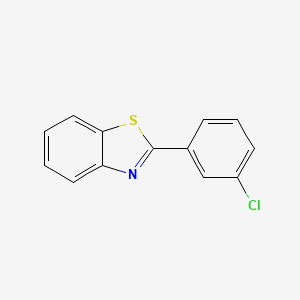
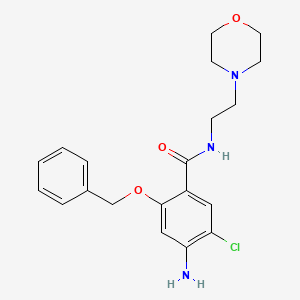

![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)

![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)

